molecular formula C9H8FN3S B155824 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 138417-35-3

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B155824
CAS No.: 138417-35-3
M. Wt: 209.25 g/mol
InChI Key: APKMKRLELRQWEB-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Cyclization: The triazole ring can be further functionalized through cyclization reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

    Cyclization: Acidic or basic conditions can be used to promote cyclization reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Substitution: Halogenated derivatives.

    Cyclization: Various fused ring systems depending on the reaction conditions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl group can enhance binding affinity to certain receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with a thiol group and a fluorophenyl substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKMKRLELRQWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359606
Record name 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138417-35-3
Record name 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-methylthiosemicarbazid (4.24 g, 40.30 mmol) in pyridine (50 ml) was added dropwise 4-fluorobenzoyl chloride (4.9 ml, 40.00 mmol) and the resulting mixture was stirred at r.t. o.n. The pyridine was removed by evaporation and the residue was heated in aq. sat. NaHCO3 at reflux o.n. After cooling to r.t., the product was collected by filtration, washed with water and dried under vacuum to give 3.22 g (38%) which was used in the next step without further purification. 1H NMR: 3.9 (m, 3 H) 6.98 (t, 2 H) 7.92 (m, 2 H).
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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